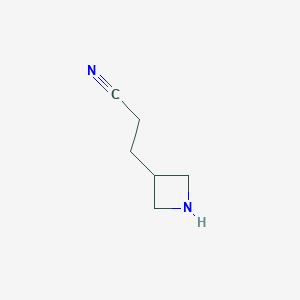

3-(Azetidin-3-yl)propanenitrile

Description

3-(Azetidin-3-yl)propanenitrile is a nitrile-containing compound featuring a four-membered azetidine ring. The azetidine moiety introduces significant ring strain due to its small size, which can enhance reactivity in nucleophilic or ring-opening reactions.

Properties

CAS No. |

1205749-29-6 |

|---|---|

Molecular Formula |

C6H10N2 |

Molecular Weight |

110.16 g/mol |

IUPAC Name |

3-(azetidin-3-yl)propanenitrile |

InChI |

InChI=1S/C6H10N2/c7-3-1-2-6-4-8-5-6/h6,8H,1-2,4-5H2 |

InChI Key |

WLWYNSFXYYVMPO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)propanenitrile can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and reaction conditions, such as microwave irradiation or the use of solid supports like alumina .

Industrial Production Methods

Industrial production methods for 3-(Azetidin-3-yl)propanenitrile are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted azetidine derivatives.

Scientific Research Applications

3-(Azetidin-3-yl)propanenitrile has several scientific research applications:

Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)propanenitrile involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Features

The following table compares 3-(Azetidin-3-yl)propanenitrile with structurally related propanenitrile derivatives, emphasizing substituent effects:

Key Observations :

- Ring Strain : The azetidine ring in the target compound likely increases reactivity compared to open-chain analogs like 9b or aromatic-substituted derivatives .

- Electronic Effects : Pyridine-containing analogs (e.g., ) may exhibit enhanced basicity due to the aromatic N-heterocycle, whereas nitriles with electron-withdrawing substituents (e.g., 3,5-dimethylphenyl in ) could stabilize the nitrile group.

Spectral and Physicochemical Properties

Data from and related analogs:

Biological Activity

3-(Azetidin-3-yl)propanenitrile is a chemical compound characterized by an azetidine ring structure and a propanenitrile side chain. Its molecular formula is C₆H₈N₂, and it has garnered interest in medicinal chemistry due to its potential applications as a building block for various pharmaceuticals. Despite its structural uniqueness, the biological activity of this compound is not extensively documented, necessitating further investigation into its pharmacological properties.

Pharmacological Potential

Compounds containing azetidine rings, such as 3-(Azetidin-3-yl)propanenitrile, are often explored for their pharmacological properties. Azetidine derivatives have been associated with various biological activities, including:

- Antimicrobial : Some azetidine derivatives exhibit antibacterial and antifungal properties.

- Anticancer : Certain azetidine compounds have shown potential in inhibiting cancer cell proliferation.

- Neuroprotective : Research indicates that azetidine derivatives may offer protective effects against neurodegenerative diseases.

Further studies are required to elucidate the specific biological activities of 3-(Azetidin-3-yl)propanenitrile and to determine its efficacy in these areas .

Structure-Activity Relationship (SAR)

The unique structure of 3-(Azetidin-3-yl)propanenitrile may influence its interaction with biological targets. The presence of the azetidine moiety can affect the compound's lipophilicity, steric hindrance, and electronic properties, all of which are critical factors in drug design. A comparative analysis with similar compounds can provide insights into its potential biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Acetylazetidine | Acetyl group on azetidine | Potential use in synthesizing more complex derivatives |

| Azetidine-2-carbonitrile | Nitrile group on a different position | May exhibit different reactivity patterns |

| 4-Aminobutyronitrile | Longer carbon chain with an amine group | Different pharmacological profile |

| 2-Methylazetidine | Methyl substitution on azetidine | Alters steric properties affecting biological activity |

This table illustrates the diversity within azetidine derivatives, each possessing unique properties that may influence their applications in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.